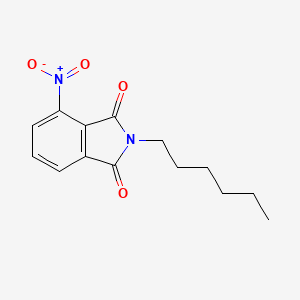![molecular formula C16H21ClN4S B10953457 1-benzyl-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10953457.png)
1-benzyl-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a benzyl group, a pyrazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the chloro and dimethyl groups: This step involves the selective chlorination and methylation of the pyrazole ring using reagents like thionyl chloride and methyl iodide.
Attachment of the propyl group: This can be done through alkylation reactions using propyl halides in the presence of a base.
Formation of the thiourea moiety: The final step involves the reaction of the intermediate with benzyl isothiocyanate under mild conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-N’-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]THIOUREA: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-BENZYL-N’-[3-(4-METHYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA: Contains an additional methyl group, potentially altering its properties.
Uniqueness
N-BENZYL-N’-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]THIOUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H21ClN4S |
|---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-benzyl-3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]thiourea |
InChI |
InChI=1S/C16H21ClN4S/c1-12-15(17)13(2)21(20-12)10-6-9-18-16(22)19-11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H2,18,19,22) |
InChI Key |
ROGDWCNJXVBAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=S)NCC2=CC=CC=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


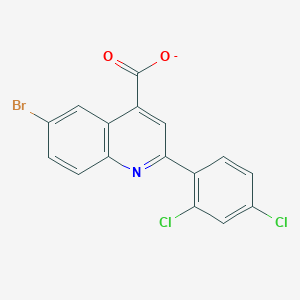
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953376.png)
![4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B10953377.png)
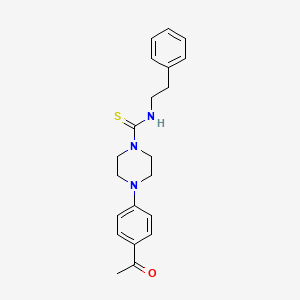
![3-[(4Z)-4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10953397.png)
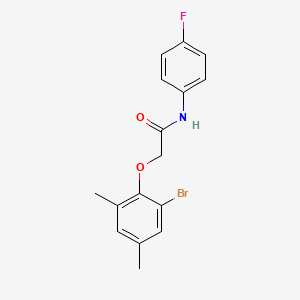
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10953414.png)

![2-methoxy-N-[(2Z)-3-(2-methylpropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10953418.png)
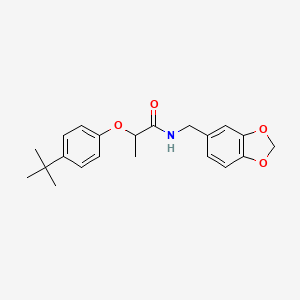
![3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10953433.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B10953439.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10953441.png)
